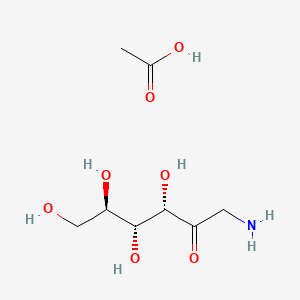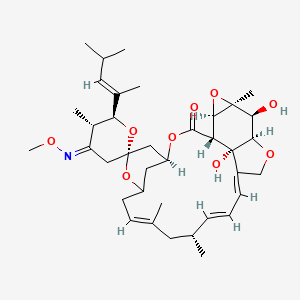
3,4-Epoxy-moxidectin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Epoxy-moxidectin is a derivative of the parent compound moxidectin, which is a macrocyclic lactone and a semisynthetic derivative of nemadectin . Moxidectin is widely used as a parasiticide for the prevention and control of heartworm and intestinal worms . This compound is known for its potent antiparasitic properties and is used in various applications within the fields of veterinary medicine and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Epoxy-moxidectin is synthesized from moxidectin through an acid-catalyzed oxidation process . The reaction involves the formation of an epoxy group at the 3,4-position of the moxidectin molecule. The reaction conditions typically include the use of an acid catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as described above. The process involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The product is then purified using chromatographic techniques to remove any impurities and ensure the quality of the final compound.
化学反応の分析
Types of Reactions: 3,4-Epoxy-moxidectin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for understanding the stability and reactivity of the compound.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride can be used to reduce the epoxy group to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of various substituted derivatives.
Major Products Formed:
Oxidation: this compound is the primary product formed from the oxidation of moxidectin.
Reduction: The reduction of this compound can lead to the formation of 3,4-dihydroxy-moxidectin.
Substitution: Substituted derivatives of this compound can be formed through nucleophilic substitution reactions.
科学的研究の応用
3,4-Epoxy-moxidectin has a wide range of applications in scientific research, including:
作用機序
3,4-Epoxy-moxidectin exerts its effects by selectively binding to the parasite’s gamma-aminobutyric acid (GABA) and glutamate-gated chloride ion channels . These channels are crucial for the function of invertebrate nerve and muscle cells. By binding to these channels, this compound disrupts the normal functioning of the parasite’s nervous system, leading to paralysis and death of the parasite .
類似化合物との比較
Moxidectin: The parent compound of 3,4-Epoxy-moxidectin, used as a broad-spectrum antiparasitic agent.
Ivermectin: Another macrocyclic lactone with similar antiparasitic properties, commonly used in veterinary and human medicine.
Abamectin: A derivative of avermectin, used as an insecticide and antiparasitic agent.
Uniqueness of this compound: this compound is unique due to its specific structural modification at the 3,4-position, which enhances its antiparasitic activity and stability compared to its parent compound, moxidectin . This modification allows for more effective binding to the target ion channels, making it a potent antiparasitic agent.
特性
分子式 |
C37H53NO9 |
|---|---|
分子量 |
655.8 g/mol |
IUPAC名 |
(1R,4S,4'Z,5'S,6R,6'S,10E,13R,14E,16E,20R,21S,22S,24R,25S)-21,25-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19,23-tetraoxapentacyclo[15.7.1.14,8.020,25.022,24]hexacosa-10,14,16-triene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C37H53NO9/c1-20(2)14-23(5)30-24(6)28(38-42-8)18-36(46-30)17-27-16-26(45-36)13-12-22(4)15-21(3)10-9-11-25-19-43-33-31(39)35(7)32(47-35)29(34(40)44-27)37(25,33)41/h9-12,14,20-21,24,26-27,29-33,39,41H,13,15-19H2,1-8H3/b10-9+,22-12+,23-14+,25-11+,38-28-/t21-,24-,26?,27-,29-,30+,31-,32+,33+,35-,36-,37+/m0/s1 |
InChIキー |
NRMIMVNNJHFYQY-ZGEKGCJISA-N |
異性体SMILES |
C[C@@H]\1C/C(=C/CC2C[C@@H](C[C@@]3(O2)C/C(=N/OC)/[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4[C@@H]5[C@@](O5)([C@H]([C@@H]6[C@]4(/C(=C/C=C1)/CO6)O)O)C)/C |
正規SMILES |
CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C5C(O5)(C(C6C4(C(=CC=C1)CO6)O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B13842421.png)


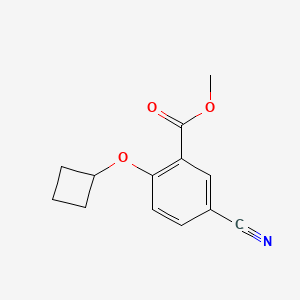

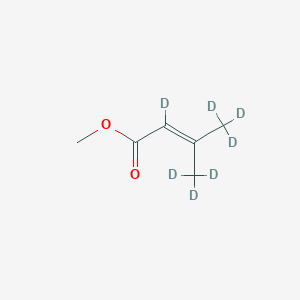
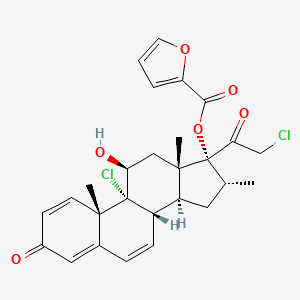
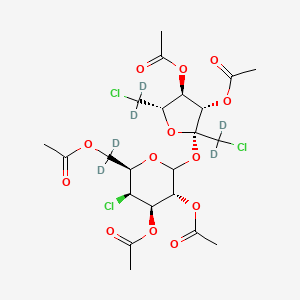
![2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine](/img/structure/B13842458.png)
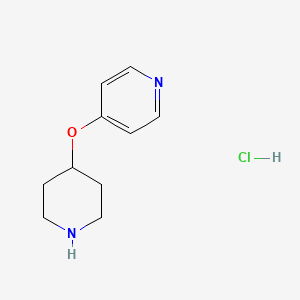
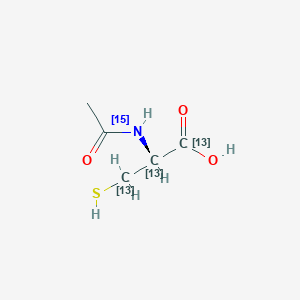
![acetic acid;2-[(Z)-[4-(diethylamino)phenyl]methylideneamino]guanidine](/img/structure/B13842478.png)
![[(1S,3aR,3bS,9aR,9bR,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B13842483.png)
